molecular formula C16H16N2O4 B4631582 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B4631582
M. Wt: 300.31 g/mol
InChI Key: LDKPNNBSAYMYPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide often involves multi-step chemical processes. For instance, a one-pot synthesis approach has been proposed for N-(4-hydroxyphenyl)acetamide, which is structurally related, using the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, achieving high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Another example includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration processes, highlighting the intricate steps involved in synthesizing such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been explored through various spectroscopic techniques. For example, hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides revealed the importance of intra- and intermolecular hydrogen bonds in determining the molecular structure, as confirmed by X-ray crystallography and NBO studies (Romero & Margarita, 2008).

Chemical Reactions and Properties

The reactivity of acetamide derivatives, including those similar to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide, can be influenced by the presence of substituents. For instance, the formation of bifurcate hydrogen bonds in N-(4-Methyl-2-nitrophenyl)acetamide has been shown to significantly affect its IR spectrum and dipole moment, demonstrating the compound's unique chemical behavior in solution (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties, such as the crystal structure and conformation, of acetamide derivatives have been studied extensively. For example, the crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide reveals insights into the orientation and geometric parameters of acetanilide compounds, aiding in understanding their physical behavior (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity and stability, have been explored through various studies. For instance, the synthesis and characterization of N-hydroxyacetaminophen and its phenolic sulfate conjugate shed light on the moderate instability of such compounds at physiological pH and temperature, which is crucial for understanding their chemical behavior (Gemborys, Gribble, & Mudge, 1978).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of orcinolic derivatives, including compounds related to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide, have been analyzed for their potential as OH− indicators. These compounds have shown significant changes in absorption bands upon the addition of OH− ions, indicating their utility in chemical sensing applications (Wannalerse et al., 2022).

Photoreactions

  • Research on flutamide, a compound similar in structure to 2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide, reveals different photoreactions in acetonitrile and 2-propanol solvents. These findings suggest the complexity of photoreactions for nitro-aromatic compounds and their derivatives, which could have implications in understanding their stability and reactivity under various environmental conditions (Watanabe et al., 2015).

Anticancer, Anti-inflammatory, and Analgesic Activities

  • A study on the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Among these, specific compounds exhibited significant activities, suggesting the therapeutic potential of related compounds in treating cancer and inflammation (Rani et al., 2014).

properties

IUPAC Name

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-4-6-14(11)17-16(19)10-22-13-8-7-12(2)15(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKPNNBSAYMYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-3-nitrophenoxy)-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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